Cas no 5906-31-0 (4-acetylpiperazine-1-sulfonamide)

4-acetylpiperazine-1-sulfonamide structure
5906-31-0 structure
商品名:4-acetylpiperazine-1-sulfonamide
CAS番号:5906-31-0
MF:C6H13N3O3S
メガワット:207.25072
MDL:MFCD12783785
CID:1114548
PubChem ID:60728422

4-acetylpiperazine-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-acetyl-1-Piperazinesulfonamide
    • EN300-220406
    • Z300108480
    • AKOS009161155
    • 4-acetylpiperazine-1-sulfonamide
    • 5906-31-0
    • A1-63818
    • MDL: MFCD12783785
    • インチ: InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12)
    • InChIKey: WHSSQEKAYHWNHJ-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)N1CCN(CC1)S(=O)(=O)N

計算された属性

  • せいみつぶんしりょう: 207.06776246g/mol
  • どういたいしつりょう: 207.06776246g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.9

4-acetylpiperazine-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-220406-1.0g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
1g
$743.0 2023-05-31
Enamine
EN300-220406-5.0g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
5g
$2152.0 2023-05-31
Enamine
EN300-220406-0.1g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
0.1g
$257.0 2023-09-16
TRC
A165878-10mg
4-acetylpiperazine-1-sulfonamide
5906-31-0
10mg
$ 50.00 2022-06-08
Enamine
EN300-220406-10g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
10g
$3191.0 2023-09-16
A2B Chem LLC
AV73725-250mg
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
250mg
$422.00 2024-04-19
A2B Chem LLC
AV73725-10g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
10g
$3394.00 2024-04-19
A2B Chem LLC
AV73725-2.5g
4-acetylpiperazine-1-sulfonamide
5906-31-0 95%
2.5g
$1566.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2037940-1g
4-Acetylpiperazine-1-sulfonamide
5906-31-0
1g
¥7764.00 2024-05-07
1PlusChem
1P01ALVH-1g
4-Acetylpiperazine-1-sulfonamide
5906-31-0 95%
1g
$861.00 2025-03-19

4-acetylpiperazine-1-sulfonamide 関連文献

4-acetylpiperazine-1-sulfonamideに関する追加情報

4-Acetyl-1-Piperazinesulfonamide: A Comprehensive Overview

The compound with CAS No 5906-31-0, commonly referred to as 4-acetyl-1-piperazinesulfonamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, forms the core of this molecule, while the sulfonamide group and the acetyl substituent contribute to its functional diversity.

Recent studies have highlighted the importance of 4-acetyl-1-piperazinesulfonamide in medicinal chemistry. Researchers have explored its role as a scaffold for designing bioactive compounds, particularly in the context of enzyme inhibition and receptor targeting. The sulfonamide group, known for its ability to form hydrogen bonds, plays a crucial role in enhancing the molecule's binding affinity to target proteins. This property makes it a valuable component in the development of potential therapeutic agents.

The synthesis of 4-acetyl-1-piperazinesulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The starting material is typically a piperazine derivative, which undergoes acetylation to introduce the acetyl group. Subsequent sulfonation steps introduce the sulfonamide functionality, resulting in the final compound. This synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

In terms of pharmacological properties, 4-acetyl-1-piperazinesulfonamide exhibits interesting behavior in vitro and in vivo studies. Preclinical data suggest that it may possess anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key signaling pathways makes it a promising candidate for drug repurposing efforts.

Recent advancements in computational chemistry have further enhanced our understanding of 4-acetyl-1-piperazinesulfonamide's molecular interactions. Molecular docking studies have revealed potential binding modes with various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These insights are invaluable for guiding future research and optimizing the compound's bioavailability and efficacy.

Despite its potential, further research is needed to fully elucidate the mechanisms underlying 4-acetyl-1-piperazinesulfonamide's biological effects. Ongoing studies are focusing on its pharmacokinetics, toxicity profile, and long-term safety in animal models. Collaborative efforts between academia and industry are expected to accelerate its progression toward clinical trials.

In conclusion, 4-acetyl-1-piperazinesulfonamide represents a compelling molecule with diverse applications in drug discovery. Its unique chemical structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound holds promise for addressing unmet medical needs across various therapeutic areas.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.